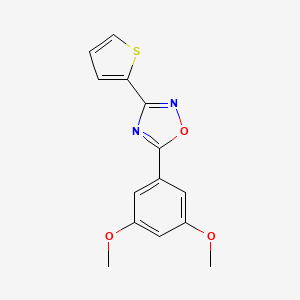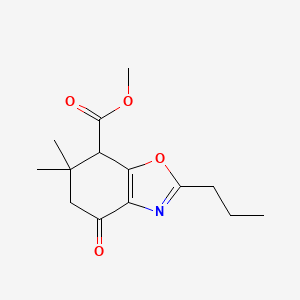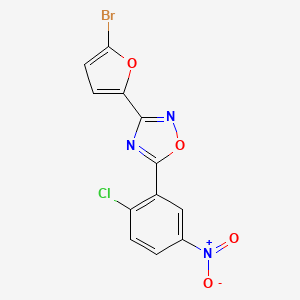
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
描述
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as DOT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-oxadiazoles, which have been found to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to exert its biological activity through multiple pathways. In cancer research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It has also been shown to inhibit angiogenesis through the suppression of vascular endothelial growth factor (VEGF) expression.
In neurodegenerative disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of inflammatory pathways.
In infectious disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit viral replication through the inhibition of viral enzymes such as reverse transcriptase and protease. It has also been shown to disrupt bacterial biofilm formation through the inhibition of quorum sensing.
Biochemical and Physiological Effects:
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth. It has also been shown to modulate the expression of various genes involved in cancer progression.
In neurodegenerative disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to improve cognitive function and memory, reduce oxidative stress and inflammation, and protect against neuronal damage. It has also been shown to modulate the expression of various genes involved in neurodegeneration.
In infectious disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit viral replication and bacterial growth, disrupt biofilm formation, and modulate the expression of various genes involved in pathogenesis.
实验室实验的优点和局限性
The advantages of using 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potent biological activity, its ability to target multiple pathways, and its potential therapeutic applications in various fields. The limitations of using 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to further investigate its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity.
科学研究应用
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
In neurodegenerative disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In infectious disease research, 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit potent antiviral activity against a variety of viruses such as HIV, herpes simplex virus, and hepatitis C virus. It has also been shown to inhibit bacterial growth and biofilm formation.
属性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-17-10-6-9(7-11(8-10)18-2)14-15-13(16-19-14)12-4-3-5-20-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWWUFSFAEPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304797.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4304799.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4304811.png)



![5-[(2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304846.png)
![5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304860.png)
![3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304864.png)
![ethyl 5-amino-6-cyano-2-(4-methoxyphenyl)-7-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4304868.png)
![7-(difluoromethyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4304872.png)
![ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B4304878.png)